tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H18ClN3O2 . It is also known as “tert-butyl {[2-(aminomethyl)-4-pyridinyl]methyl}carbamate hydrochloride” and has a molecular weight of 273.76 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of carbamates like “tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The crystal structure of the compound contains two crystallographically independent molecules forming dimers by pairs of intermolecular N-H⋯N hydrogen bonds .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo a copper-catalyzed cross-coupling reaction with alkoxycarbonyl radicals generated from carbazates to provide carbamates under mild conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.30 g/mol . It has a topological polar surface area of 77.2 Ų, a rotatable bond count of 5, and a complexity of 251 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Photoredox-Catalyzed Synthesis
- Researchers have utilized tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate in photoredox-catalyzed reactions. For instance, it was used in the amination of o-hydroxyarylenaminones, leading to the synthesis of 3-aminochromones under mild conditions. This process facilitates the construction of diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022).
Control of Site of Lithiation
- Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate has been used in the study of lithiation processes. Specific research explored its lithiation with tert-butyllithium and the resulting formation of various substituted derivatives. This research contributes to a better understanding of regioselective lithiation and its applications in synthetic chemistry (Smith et al., 2013).
Synthesis of Diverse Chemical Compounds
- This compound has been part of syntheses for various chemical structures. For example, it played a role in the two-step synthesis of 3-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, showcasing its utility in creating complex molecular architectures (Scott, 2006).
Intermediate in Biologically Active Compounds
- It has been used as an important intermediate in the synthesis of biologically active compounds. For instance, a study focused on synthesizing an intermediate crucial for omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
Crystal Structure Analysis
- The compound has also been a subject of crystallographic studies, where its structure and bonding characteristics were analyzed, contributing to a deeper understanding of molecular interactions and properties (Weber et al., 1995).
properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPTFRZCYSDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610433 | |
Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate | |
CAS RN |
639091-78-4 | |
Record name | 1,1-Dimethylethyl N-[4-(aminomethyl)-2-pyridinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639091-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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